

# Application Notes and Protocols for the Characterization of Undecylprodigiosin

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## Compound of Interest

Compound Name: Undecylprodigiosin

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These application notes provide a comprehensive overview of the analytical techniques used to characterize **undecylprodigiosin**, a red pigment with promising biological activities. Detailed protocols for the key experimental methods are provided to facilitate reproducible and accurate analysis in the laboratory.

## Introduction

**Undecylprodigiosin** is a member of the prodiginine family of natural products, characterized by a common tripyrrolic core. It is a secondary metabolite produced by various bacteria, most notably *Streptomyces* and *Serratia* species.[1][2] The growing interest in **undecylprodigiosin** stems from its diverse biological activities, including antibacterial, antifungal, antimalarial, and potential anticancer properties.[3][4] Accurate and thorough characterization of this molecule is crucial for its development as a potential therapeutic agent. This document outlines the standard analytical techniques and detailed protocols for the extraction, purification, and structural elucidation of **undecylprodigiosin**.

## Analytical Techniques Overview

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of **undecylprodigiosin**.

- High-Performance Liquid Chromatography (HPLC): Used for the separation, purification, and quantification of **undecylprodigiosin** from crude extracts.
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for the complete structural elucidation of **undecylprodigiosin**, including the determination of its carbon and proton framework.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for the initial identification and quantification of **undecylprodigiosin** due to its characteristic absorption of light in the visible region.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the **undecylprodigiosin** molecule.

The following sections provide detailed protocols for each of these techniques.

## Experimental Protocols

### Extraction and Purification of Undecylprodigiosin

This protocol describes the extraction of **undecylprodigiosin** from bacterial cultures and its subsequent purification.

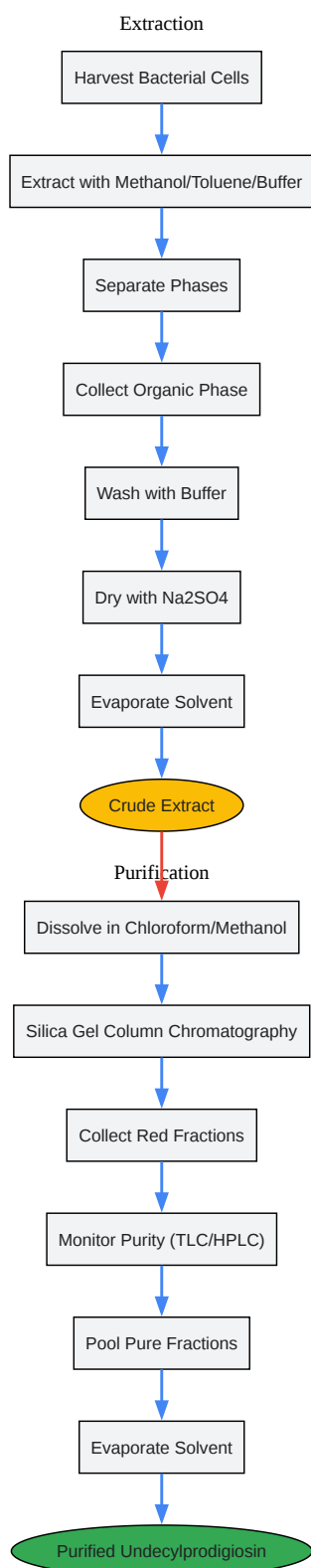
Materials:

- Bacterial culture producing **undecylprodigiosin**
- Methanol
- Toluene
- 0.1 M Phosphate buffer (pH 7)
- Chloroform
- Sodium sulfate (anhydrous)

- Rotary evaporator
- Centrifuge
- Silica gel for column chromatography

Protocol:

- Harvest the bacterial cells from the culture medium by centrifugation (e.g., 7025 x g for 20 minutes).[5]
- Extract the red pigment from the cell pellet using a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[5]
- Separate the phases by centrifugation and collect the organic (toluene) phase containing the pigment.[5]
- Wash the toluene phase with phosphate buffer to remove water-soluble impurities.[5]
- Dry the organic phase over anhydrous sodium sulfate.
- Evaporate the solvent using a rotary evaporator to obtain the crude extract.
- For further purification, dissolve the crude extract in a minimal volume of 9:1 chloroform:methanol.[5]
- Perform column chromatography on a silica gel column, eluting with a gradient of methanol in chloroform (e.g., 10% to 100% methanol).[5]
- Collect the red-colored fractions and monitor the purity using Thin Layer Chromatography (TLC) or HPLC.
- Pool the pure fractions and evaporate the solvent to obtain purified **undecylprodigiosin**.



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Caption: Workflow for the extraction and purification of **undecylprodigiosin**.

## High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final purification and quantification of **undecylprodigiosin**.

Instrumentation:

- HPLC system with a diode array detector (DAD) or UV-Vis detector
- Reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5  $\mu$ m)[1]

Mobile Phase:

- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water[1]
- Solvent B: Acetonitrile/Methanol (1:1, v/v)[1]

Protocol:

- Prepare the mobile phases and degas them thoroughly.
- Equilibrate the C18 column with the initial mobile phase conditions.
- Dissolve the purified **undecylprodigiosin** sample in a suitable solvent (e.g., methanol).
- Inject the sample onto the HPLC system.
- Elute the compound using a linear gradient. For example:
  - 0-30 min: 70-100% Solvent B[1]
  - 30-35 min: 100% Solvent B[1]
  - 35-40 min: Re-equilibration to 70% Solvent B[1]
- Set the flow rate to 3 mL/min.[1]
- Monitor the elution profile at a wavelength of 535 nm.[1]

- The retention time for **undecylprodigiosin** is expected to be around 15.6 minutes under these conditions.[\[1\]](#)

## Mass Spectrometry (MS)

MS is employed to determine the molecular weight and confirm the identity of **undecylprodigiosin**.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system or a high-resolution mass spectrometer (e.g., MicrOTOF-Q).[\[5\]](#)

Protocol:

- Prepare a dilute solution of the purified **undecylprodigiosin** in a suitable solvent (e.g., methanol).
- Infuse the sample directly into the mass spectrometer or inject it through an LC system.
- Acquire the mass spectrum in positive ionization mode.[\[5\]](#)
- Analyze the data to determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion  $[M+H]^+$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation of **undecylprodigiosin**.

Instrumentation:

- NMR spectrometer (e.g., JEOL NMR spectrometer)[\[1\]](#)

Sample Preparation:

- Dissolve the purified and dried **undecylprodigiosin** sample in a deuterated solvent (e.g.,  $CDCl_3$  or Methanol- $d_4$ ).
- Transfer the solution to an NMR tube.

Protocol:

- Acquire 1D NMR spectra:
  - $^1\text{H}$  NMR (Proton NMR)
  - $^{13}\text{C}$  NMR (Carbon NMR)
- Acquire 2D NMR spectra for more detailed structural information, such as:
  - COSY (Correlation Spectroscopy)
  - HSQC (Heteronuclear Single Quantum Coherence)
  - HMBC (Heteronuclear Multiple Bond Correlation)
- Process and analyze the spectra to assign the chemical shifts of all protons and carbons in the molecule.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quick and simple method for the preliminary identification and quantification of **undecylprodigiosin**.

Instrumentation:

- UV-Vis spectrophotometer

Protocol:

- Dissolve the **undecylprodigiosin** sample in a suitable solvent (e.g., methanol or acidified ethanol).
- Measure the absorbance spectrum over a range of wavelengths (e.g., 400-700 nm).
- The maximum absorbance ( $\lambda_{\text{max}}$ ) for **undecylprodigiosin** is typically observed between 528 nm and 539 nm.<sup>[6][7][8]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **undecylprodigiosin** molecule.

Instrumentation:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

- Place a small amount of the dried, purified **undecylprodigiosin** sample directly on the ATR crystal.
- Acquire the FTIR spectrum over a range of wavenumbers (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Analyze the spectrum to identify characteristic absorption bands corresponding to specific functional groups.

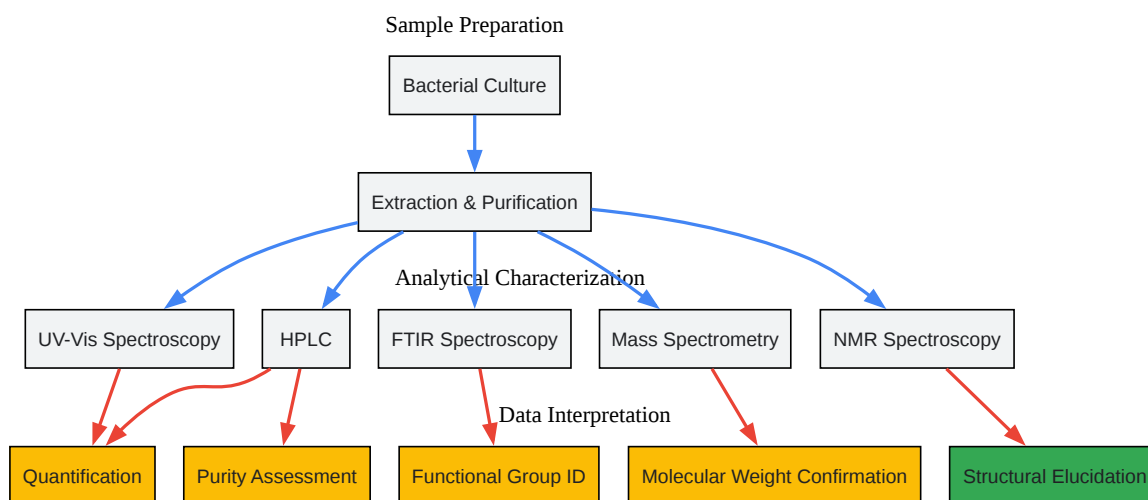
## Quantitative Data Summary



| Analytical Technique                     | Parameter                                | Typical Value   | Reference |
|--|--|---|-----------|
| HPLC                                     | Retention Time (t <sub>R</sub> )         | ~15.6 min   | [1]       |
| Detection Wavelength                     | 535 nm                                   | [1]   |           |
| UV-Vis Spectroscopy                      | Maximum Absorbance (λ max)               | 528 - 539 nm  | [6][7][8] |
| Mass Spectrometry                        | Molecular Weight (M.W.)                  | 393.58 g/mol  |           |
| [M+H] <sup>+</sup>                       | m/z 394.28                               |   |           |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | Chemical Shifts (δ H)                    | 0.88 (t, 3H), 1.25-1.35 (m, 16H), 1.70 (m, 2H), 2.55 (t, 2H), 3.95 (s, 3H), 5.90 (s, 1H), 6.30 (d, 1H), 6.75 (d, 1H), 6.85 (s, 1H), 9.70 (br s, 1H), 10.15 (br s, 1H) |           |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | Chemical Shifts (δ C)                    | 14.1, 22.7, 29.3, 29.5, 29.6, 30.0, 31.9, 34.5, 59.0, 95.5, 110.0, 116.5, 120.0, 125.5, 127.0, 128.0, 145.0, 150.0, 163.0, 165.5                                      |           |
| FTIR                                     | Characteristic Peaks (cm <sup>-1</sup> ) | ~3336 (N-H stretch), ~2888 (C-H stretch, methylene), ~1369 (pyrrole group)  | [9]       |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

## Visualization of Analytical Workflow



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Caption: A logical workflow for the analytical characterization of **undecylprodigiosin**.

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Address: 3281 E Guasti Rd

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